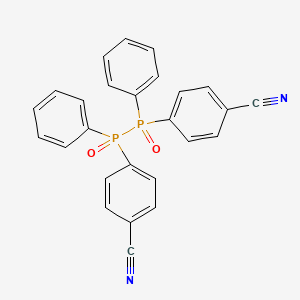
Lirodenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. Liriodenine is an oxoaporphine alkaloid with a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects .
準備方法
Liriodenine can be synthesized through various methods. One notable method involves its isolation from Zanthoxylum nitidum, where it reacts with gold compounds such as HAuCl4 and NaAuCl4 to form [LH][AuCl4] and [AuCl3L], respectively . These compounds are characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis . Industrial production methods typically involve the extraction of liriodenine from natural sources, followed by purification processes to obtain the pure compound.
化学反応の分析
Liriodenine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It reacts with gold compounds to form coordination complexes, such as [LH][AuCl4] and [AuCl3L] . These reactions are typically carried out under controlled conditions, with specific reagents and solvents to facilitate the formation of the desired products. The major products formed from these reactions include various gold-liriodenine complexes, which exhibit significant biological activity .
科学的研究の応用
Liriodenine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, liriodenine has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit topoisomerase II, block cell cycle progression, and induce apoptosis in various cancer cell lines . Additionally, liriodenine has antimicrobial properties, making it effective against a range of microorganisms, including bacteria and fungi . In industry, liriodenine is explored for its potential use in developing new therapeutic agents and as a bioactive compound in traditional Chinese medicine .
作用機序
The mechanism of action of liriodenine involves several molecular targets and pathways. It inhibits topoisomerase II, an enzyme essential for DNA replication and separation of newly replicated chromosomes in eukaryotic cells . Liriodenine also induces apoptosis by activating caspases and causing the degradation of the PARP protein . In cancer cells, it blocks cell cycle progression in the G2/M phase by inhibiting the kinase activity of the B1/CDK1 complex . Additionally, liriodenine increases intracellular nitric oxide levels, which can inhibit cell proliferation and induce apoptosis .
類似化合物との比較
Liriodenine is compared with other similar compounds, such as anonaine and norstephalagine, which are also aporphine alkaloids . These compounds share similar structural features and biological activities. liriodenine is unique in its ability to form coordination complexes with metals, such as gold, which enhances its biological activity . Other similar compounds include syringaresinol, yangambin, and eudesmin, which are lignans with different biological properties .
特性
CAS番号 |
5849-56-9 |
|---|---|
分子式 |
C26H18N2O2P2 |
分子量 |
452.4 g/mol |
IUPAC名 |
4-[[(4-cyanophenyl)-phenylphosphoryl]-phenylphosphoryl]benzonitrile |
InChI |
InChI=1S/C26H18N2O2P2/c27-19-21-11-15-25(16-12-21)31(29,23-7-3-1-4-8-23)32(30,24-9-5-2-6-10-24)26-17-13-22(20-28)14-18-26/h1-18H |
InChIキー |
LOQRLFDLUYKOGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C#N)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















